![molecular formula C16H26O2 B14064514 4-Decylbenzene-1,2-diol CAS No. 101447-92-1](/img/structure/B14064514.png)
4-Decylbenzene-1,2-diol
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Overview
Description
4-Decylbenzene-1,2-diol is an organic compound with the molecular formula C16H26O2. It is a derivative of benzene, where the benzene ring is substituted with a decyl group at the 4-position and two hydroxyl groups at the 1 and 2 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decylbenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation of benzene with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction yields 4-decylbenzene, which can then be hydroxylated to form this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Decylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: Electrophilic substitution reactions can occur at the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as AlCl3 or FeCl3
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used
Scientific Research Applications
4-Decylbenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Decylbenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The decyl group provides hydrophobic interactions, which can influence the compound’s solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
4-Allylbenzene-1,2-diol: Similar structure but with an allyl group instead of a decyl group.
4-Methyl-1,2-benzenediol: Contains a methyl group instead of a decyl group.
4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol: Contains an isoxazole ring instead of a decyl group .
Uniqueness
4-Decylbenzene-1,2-diol is unique due to its long hydrophobic decyl chain, which imparts distinct physical and chemical properties compared to other benzene-1,2-diol derivatives. This uniqueness makes it valuable in applications requiring specific hydrophobic interactions and solubility characteristics .
Biological Activity
4-Decylbenzene-1,2-diol is a compound that has garnered attention for its potential biological activities, particularly in antibacterial and antitumor applications. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a decyl chain attached to a benzene ring with two hydroxyl groups in the 1 and 2 positions. This structure is crucial for its biological activity as it influences solubility and interaction with biological membranes.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various pathogens. A study reported minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L against several bacterial strains, including Xanthomonas oryzae and Pectobacterium carotovorum .
Table 1: Antibacterial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) μmol/L |
---|---|
Xanthomonas oryzae | 333.75 - 1335 |
Pectobacterium carotovorum | 500 - 1000 |
Xanthomonas axonopodis | 250 - 500 |
The compound's mechanism of action involves disrupting bacterial cell membrane integrity, leading to increased permeability and cell death. This was demonstrated through conductivity assays where treated cells showed significantly higher conductivity compared to controls, indicating membrane damage .
In Vivo Efficacy
In pot experiments, this compound demonstrated protective effects against Xanthomonas oryzae, achieving a control efficacy of up to 72.73% at higher concentrations compared to the positive control kasugamycin . This suggests its potential as a natural pesticide in agricultural settings.
Antitumor Activity
Beyond antibacterial properties, derivatives of decylbenzene-1,2-diol have shown promise as antitumor agents. A related study highlighted the cytotoxic effects of decane-1,2-diol derivatives on glioblastoma cell lines, indicating that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms independent of reactive oxygen species .
Table 2: Antitumor Activity of Decane-1,2-diol Derivatives
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
U87 | 52 | Apoptosis induction |
LN229 | 270 | G1/S cell cycle arrest |
Case Studies
Several case studies have explored the application of this compound in various fields:
- Agricultural Applications : A study demonstrated its effectiveness in reducing bacterial blight in rice crops caused by Xanthomonas oryzae, suggesting its utility as a biopesticide.
- Pharmaceutical Research : Investigations into its antitumor properties have opened avenues for developing new cancer therapies based on its ability to induce apoptosis in tumor cells.
Properties
CAS No. |
101447-92-1 |
---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
4-decylbenzene-1,2-diol |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-14-11-12-15(17)16(18)13-14/h11-13,17-18H,2-10H2,1H3 |
InChI Key |
QSCXNINWUHBZFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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